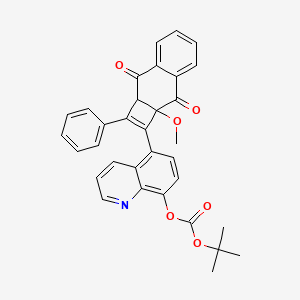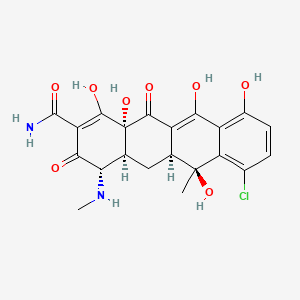
Chloro Octahydro Dioxo-2-naphthacenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Streptomyces aureofaciens. It is widely used in the treatment of bacterial infections due to its broad-spectrum antibacterial activity. The compound is characterized by its complex structure, which includes multiple hydroxyl groups, a chlorine atom, and a dimethylamino group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro Octahydro Dioxo-2-naphthacenecarboxamide involves several steps, starting from the fermentation of Streptomyces aureofaciens. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The key steps in the synthesis include:
Fermentation: is cultured in a suitable medium to produce the antibiotic.
Extraction: The fermentation broth is extracted with organic solvents to isolate the crude antibiotic.
Purification: The crude antibiotic is purified using techniques such as crystallization and chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification steps are optimized for efficiency and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Chloro Octahydro Dioxo-2-naphthacenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule .
科学的研究の応用
Chloro Octahydro Dioxo-2-naphthacenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is used in the treatment of various bacterial infections, including respiratory and urinary tract infections.
Industry: The compound is used in veterinary medicine and as a feed additive to promote growth in livestock
作用機序
Chloro Octahydro Dioxo-2-naphthacenecarboxamide exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds reversibly to the 30S and 50S ribosomal subunits, preventing the attachment of amino-acyl tRNA to the A site of the ribosome. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell .
類似化合物との比較
Similar Compounds
Demeclocycline: A tetracycline analog with a similar structure but lacking the methyl substituent at position 7.
Tetracycline: The parent compound of the tetracycline class, with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Chloro Octahydro Dioxo-2-naphthacenecarboxamide is unique due to its specific structural features, such as the chlorine atom and multiple hydroxyl groups, which contribute to its broad-spectrum antibacterial activity and pharmacokinetic properties .
特性
分子式 |
C21H21ClN2O8 |
|---|---|
分子量 |
464.9 g/mol |
IUPAC名 |
(4S,4aS,5aS,6S,12aR)-7-chloro-1,6,10,11,12a-pentahydroxy-6-methyl-4-(methylamino)-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C21H21ClN2O8/c1-20(31)6-5-7-14(24-2)16(27)12(19(23)30)18(29)21(7,32)17(28)10(6)15(26)11-9(25)4-3-8(22)13(11)20/h3-4,6-7,14,24-26,29,31-32H,5H2,1-2H3,(H2,23,30)/t6-,7-,14-,20-,21-/m0/s1 |
InChIキー |
UIWNPVQAIXVUOY-DHKRVOKBSA-N |
異性体SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)NC)O |
正規SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)NC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


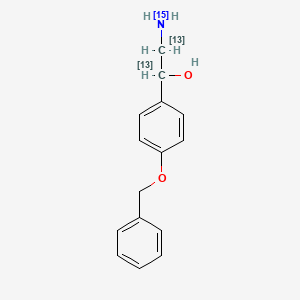
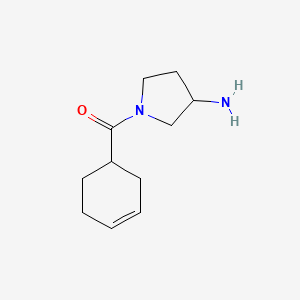
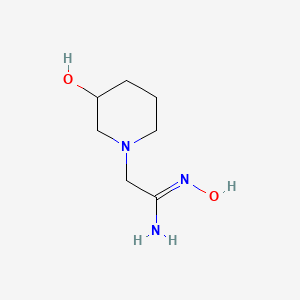
![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)
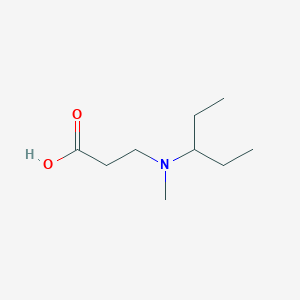
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
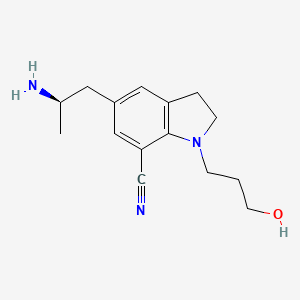
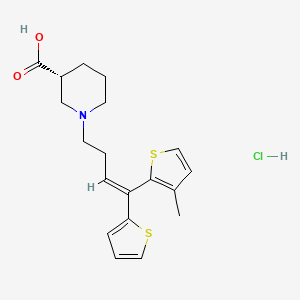
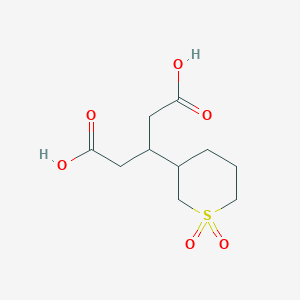
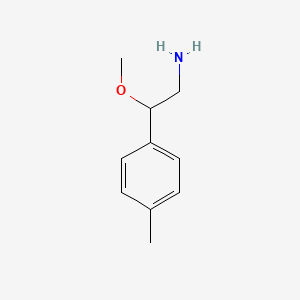
![2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B13443344.png)
